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  • Product: 3-Fluoro-2-(neopentyloxy)aniline
  • CAS: 1286274-36-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Strategic Utilization of 3-Fluoro-2-(neopentyloxy)aniline in Advanced Molecular Design

Executive Summary In the relentless pursuit of highly selective and metabolically stable therapeutics, the strategic selection of molecular building blocks is paramount. 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286274-36-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the relentless pursuit of highly selective and metabolically stable therapeutics, the strategic selection of molecular building blocks is paramount. 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286274-36-9) has emerged as a privileged scaffold in modern drug discovery, particularly in the design of next-generation kinase inhibitors[1].

This whitepaper provides an in-depth technical analysis of its exact chemical structure, physicochemical properties, and the mechanistic rationale behind its utility. Furthermore, drawing upon extensive field experience, we detail a self-validating synthetic protocol designed to overcome the classical steric limitations associated with neopentyl alkylation, ensuring high-yield, scalable production for downstream applications.

Structural Elucidation & Physicochemical Profile

The exact chemical structure of 3-Fluoro-2-(neopentyloxy)aniline consists of a central aniline core (a benzene ring bearing a primary amine at position 1), heavily functionalized at the ortho and meta positions:

  • Position 1 (C1): Primary amine ( −NH2​ ), serving as the primary reactive handle for subsequent amide, urea, or sulfonamide coupling.

  • Position 2 (C2): Neopentyloxy group ( −O−CH2​−C(CH3​)3​ ). This extremely bulky, highly lipophilic ether linkage provides massive steric shielding.

  • Position 3 (C3): Fluorine atom ( −F ). Positioned adjacent to the bulky ether, it exerts a strong inductive electron-withdrawing effect.

Quantitative Data Summary
PropertyValue
Chemical Name 3-Fluoro-2-(neopentyloxy)aniline
CAS Registry Number 1286274-36-9
Molecular Formula C11​H16​FNO [2]
Molecular Weight 197.25 g/mol [1]
SMILES String CC(C)(C)COc1c(F)cccc1N
Hydrogen Bond Donors 1 (Primary amine)
Hydrogen Bond Acceptors 2 (Nitrogen, Oxygen)
Rotatable Bonds 4

Mechanistic Insights: Conformational Locking

As a Senior Application Scientist, I frequently observe naive library designs failing due to poor target residence time or rapid metabolic clearance. Integrating the 3-fluoro-2-(neopentyloxy)phenyl motif directly addresses these failure points through a mechanism known as Conformational Locking .

When this aniline is converted into an amide or urea (common hinge-binding motifs in kinase inhibitors), the extreme steric bulk of the ortho-neopentyloxy group forces the aromatic ring to twist out of coplanarity with the adjacent amide bond. This orthogonal conformation acts as a structural "key," perfectly projecting the lipophilic neopentyl moiety into deep, solvent-inaccessible hydrophobic pockets (such as the DFG-out pocket of kinases).

Simultaneously, the meta-fluoro substituent serves a dual purpose: it lowers the pKa​ of the aniline (modulating the basicity of the final drug to improve membrane permeability) and completely blocks Cytochrome P450-mediated aromatic oxidation at the highly vulnerable C3 position.

ConformationalLock Kinase Target Kinase (Hydrophobic Pocket) Aniline 3-Fluoro-2-(neopentyloxy)aniline Core Scaffold Ortho Ortho-Neopentyloxy Group (Steric Shielding) Aniline->Ortho Meta Meta-Fluoro Group (Inductive Electron Withdrawal) Aniline->Meta Lock Orthogonal Conformation (Out-of-plane Twist) Ortho->Lock Steric Clash with Amide/Urea Affinity Enhanced Binding Affinity & Metabolic Stability Meta->Affinity Blocks CYP450 Oxidation Lock->Affinity Optimal Pocket Fit Affinity->Kinase Target Engagement

Fig 1: Mechanistic logic of conformational locking and target engagement.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing this molecule presents a classic trap for inexperienced chemists: the SN​2 alkylation of a phenol with a neopentyl halide. Due to severe β -branching steric hindrance, neopentyl chloride or bromide are notoriously unreactive, often resulting in near-zero yields[3].

To circumvent this, our protocol utilizes Neopentyl trifluoromethanesulfonate (Neopentyl triflate) . Despite the general instability of primary alkyl triflates, neopentyl triflate serves as a remarkably stable and highly reactive electrophile, lowering the activation energy barrier sufficiently to allow nucleophilic substitution on the hindered neopentyl skeleton[4].

Phase 1: O-Alkylation via Neopentyl Triflate

Causality: We employ Cesium Carbonate ( Cs2​CO3​ ) rather than Potassium Carbonate. The larger ionic radius of cesium creates a solvent-separated ion pair in DMF, drastically enhancing the nucleophilicity of the phenoxide oxygen to attack the sterically hindered triflate.

  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 3-fluoro-2-nitrophenol (10.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add Cs2​CO3​ (20.0 mmol, 2.0 equiv) and stir at room temperature for 15 minutes until a deep color change indicates phenoxide formation.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise add Neopentyl triflate (12.0 mmol, 1.2 equiv) via syringe.

  • Reaction: Warm the reaction to 80 °C and stir for 12 hours. Monitor conversion via LC-MS.

  • Workup: Quench with ice water (100 mL). Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×50 mL) to completely remove DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the intermediate 1-fluoro-2-(neopentyloxy)-3-nitrobenzene .

Phase 2: Chemoselective Nitro Reduction

Causality: Standard Palladium on Carbon ( Pd/C ) hydrogenation carries a high risk of hydrodefluorination at the C3 position. To ensure absolute chemoselectivity, we utilize an Iron/Ammonium Chloride reduction system, which cleanly reduces the nitro group while leaving the aryl-fluorine bond intact[5].

  • Preparation: Dissolve the crude 1-fluoro-2-(neopentyloxy)-3-nitrobenzene in a 4:1 mixture of Ethanol and Water (50 mL).

  • Reagent Addition: Add Iron powder (50.0 mmol, 5.0 equiv) and Ammonium Chloride ( NH4​Cl , 50.0 mmol, 5.0 equiv).

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 4 hours.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the iron sludge, washing the pad with hot Ethanol. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Extract, dry the organic layer over Na2​SO4​ , and concentrate to yield pure 3-Fluoro-2-(neopentyloxy)aniline .

SynthWorkflow A 3-Fluoro-2-nitrophenol (Starting Material) B Neopentyl Triflate Cs2CO3, DMF, 80°C A->B O-Alkylation C 1-Fluoro-2-(neopentyloxy) -3-nitrobenzene (Intermediate) B->C SN2 Displacement D Fe powder, NH4Cl EtOH/H2O, 80°C C->D Nitro Reduction E 3-Fluoro-2-(neopentyloxy)aniline (Target Product) D->E Avoids Defluorination

Fig 2: Chemoselective synthetic workflow for 3-Fluoro-2-(neopentyloxy)aniline.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized batch, the following analytical parameters must be met:

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 198.1.

  • 1H NMR (400 MHz, CDCl3​ ): Look for the diagnostic highly shielded singlet of the tert-butyl group ( ∼1.05 ppm, 9H) and the deshielded singlet of the methylene spacer ( ∼3.65 ppm, 2H). The aniline protons will appear as a broad singlet ( ∼3.80 ppm, 2H), and the aromatic region will display a characteristic ABX splitting pattern heavily modulated by 1H−19F coupling.

  • 19F NMR (376 MHz, CDCl3​ ): A single peak should be observed around −130 to −135 ppm, confirming the retention of the fluorine atom post-reduction.

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Exploratory

3-Fluoro-2-(neopentyloxy)aniline molecular weight and exact mass calculation

Exact Mass and Molecular Weight Determination of 3-Fluoro-2-(neopentyloxy)aniline: A Technical Guide for High-Resolution Mass Spectrometry Executive Summary In modern drug discovery and synthetic methodology, the precise...

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Author: BenchChem Technical Support Team. Date: March 2026

Exact Mass and Molecular Weight Determination of 3-Fluoro-2-(neopentyloxy)aniline: A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary

In modern drug discovery and synthetic methodology, the precise characterization of building blocks is non-negotiable. 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286274-36-9) is a highly specialized intermediate utilized in the synthesis of kinase inhibitors and advanced agrochemicals. This whitepaper provides an in-depth mechanistic breakdown of its structural properties, theoretical mass calculations, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed for analytical scientists and drug development professionals.

Structural Causality and Chemical Identity

The molecular architecture of 3-Fluoro-2-(neopentyloxy)aniline (Formula: C₁₁H₁₆FNO ) is engineered for specific pharmacokinetic and synthetic advantages. Understanding the causality behind these structural choices is critical for anticipating its behavior during mass spectrometric analysis and biological assays.

  • The Aniline Core: Provides a reactive primary amine handle, ideal for Buchwald-Hartwig cross-couplings or amide bond formations in library synthesis.

  • The 3-Fluoro Substituent: The incorporation of fluorine is a cornerstone tactic in medicinal chemistry. The highly electronegative fluorine atom modulates the pKa of the adjacent aniline nitrogen, increases overall lipophilicity, and strategically blocks metabolic oxidation pathways[1].

  • The 2-Neopentyloxy Group: This bulky ether linkage provides extreme steric hindrance. The tert-butyl moiety within the neopentyl chain restricts local bond rotation and physically shields the ether oxygen from enzymatic cleavage (e.g., O-dealkylation by Cytochrome P450 enzymes). This steric bulk often dictates the conformational locking required for tight protein-ligand binding[2].

Theoretical Mass Calculations: Average vs. Monoisotopic Mass

A common pitfall in analytical workflows is the conflation of Molecular Weight (Average Mass) with Exact Mass (Monoisotopic Mass).

  • Molecular Weight is calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is used for stoichiometric calculations during synthesis.

  • Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁹F). In High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) systems, the instrument resolves individual isotopic peaks. Therefore, the exact mass is the mandatory target for elemental composition validation[3].

Quantitative Data Summaries

Table 1: Isotopic Masses and Standard Atomic Weights

Element Symbol Standard Atomic Weight ( g/mol ) Monoisotopic Mass (Da)
Carbon C 12.011 12.000000
Hydrogen H 1.008 1.007825
Fluorine F 18.998 18.998403
Nitrogen N 14.007 14.003074

| Oxygen | O | 15.999 | 15.994915 |

Table 2: Mass Calculation for 3-Fluoro-2-(neopentyloxy)aniline (C₁₁H₁₆FNO)

Component Count Total Average Mass ( g/mol ) Total Exact Mass (Da)
Carbon (C) 11 132.121 132.000000
Hydrogen (H) 16 16.128 16.125200
Fluorine (F) 1 18.998 18.998403
Nitrogen (N) 1 14.007 14.003074
Oxygen (O) 1 15.999 15.994915
Neutral Molecule (M) 197.253 197.121592

| Protonated Adduct [M+H]⁺ | | 198.261 | 198.128868 |

Note: The exact mass of the[M+H]⁺ adduct is calculated by adding the exact mass of a proton (1.007276 Da), which is the mass of a hydrogen atom minus the mass of an electron.

Self-Validating HRMS Analytical Protocol

To ensure absolute trustworthiness in the analytical data, the following LC-HRMS protocol is designed as a self-validating system. It utilizes internal lock masses to correct for environmental drift, ensuring the mass error remains strictly below the industry standard of 5 ppm[4].

Step-by-Step Methodology

Step 1: Sample Preparation Dissolve 3-Fluoro-2-(neopentyloxy)aniline in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid. Causality: Formic acid provides the excess protons necessary to drive the equilibrium toward the[M+H]⁺ state during Electrospray Ionization (ESI), maximizing signal intensity.

Step 2: Instrument Calibration & Lock Mass Setup Perform an external calibration of the Orbitrap mass analyzer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution). Enable internal lock mass correction utilizing the ubiquitous ambient polysiloxane ion at m/z 371.101236. Causality: Temperature fluctuations and voltage drifts cause micro-shifts in mass accuracy. The lock mass allows the system to continuously self-calibrate in real-time.

Step 3: Chromatographic Separation

  • Column: C18 Reversed-Phase (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Flow Rate: 0.4 mL/min. Causality: The highly lipophilic neopentyloxy group ensures strong retention on the C18 stationary phase. A steep gradient is required to elute the compound sharply and prevent peak tailing from the basic aniline nitrogen.

Step 4: ESI+ Ionization and Acquisition Operate the instrument in Positive Ion Mode (ESI+). Set the resolving power to ≥ 60,000 (at m/z 200). Causality: High resolution is required to separate the target analyte from nominal isobaric interferences (e.g., matrix contaminants with the same nominal mass of 198 Da but different exact masses).

Step 5: Data Processing and Isotopic Validation Extract the theoretical exact mass of the protonated adduct: m/z 198.1289 . Validate the result using two distinct criteria:

  • Mass Error: Must be < 5 ppm. Calculated as: [(Experimental Mass - 198.1289) / 198.1289] × 10⁶.

  • Isotopic Pattern Matching: The M+1 peak (primarily driven by the ~1.1% natural abundance of ¹³C) must appear at m/z 199.1322. Given the 11 carbon atoms in the molecule, the relative abundance of the M+1 peak must be approximately 12.3% relative to the monoisotopic peak. This dual-check system guarantees the absolute identity of the compound.

Visual Workflow

HRMS_Workflow Prep 1. Sample Preparation 1 µg/mL in MeOH/H2O 0.1% Formic Acid Calib 2. Mass Calibration External & Internal Lock Mass Injection Prep->Calib Ion 3. ESI+ Ionization Generation of[M+H]+ Protonated Adducts Calib->Ion Analyze 4. HRMS Mass Analyzer Orbitrap / TOF Resolution > 60,000 Ion->Analyze Process 5. Data Processing Extract m/z 198.1289 Calculate Mass Error Analyze->Process Validate 6. Protocol Validation Mass Error < 5 ppm Isotopic Pattern Match Process->Validate

HRMS workflow for exact mass validation of 3-Fluoro-2-(neopentyloxy)aniline.

References

  • Wieser, M. E., et al. (2013). "Atomic weights of the elements 2011 (IUPAC Technical Report)". Pure and Applied Chemistry.[Link]

  • Shah, P., & Westwell, A. D. (2007). "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC).[Link]

  • Lindsley, C. W., et al. (2003). "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction". The Journal of Organic Chemistry.[Link]

Sources

Foundational

Discovery and Application of 3-Fluoro-2-(neopentyloxy)aniline Derivatives in Targeted Therapeutics: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise engineering of peripheral ring systems. 3-Fluoro-2-(neopentyloxy)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the precise engineering of peripheral ring systems. 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286274-36-9) has emerged as a highly specialized, privileged building block for the synthesis of next-generation targeted therapeutics. By combining the extreme steric bulk of a neopentyloxy group with the stereoelectronic modulation of a meta-fluorine atom, this aniline derivative addresses two of the most pervasive challenges in drug discovery: rapid metabolic clearance via O-dealkylation and off-target basicity-driven toxicities.

This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and therapeutic applications of 3-fluoro-2-(neopentyloxy)aniline derivatives, drawing upon field-proven protocols and recent advancements in kinase and epigenetic inhibitor design.

Structural Rationale: The "Fluoro-Neopentyloxy" Pharmacophore

The incorporation of the 3-fluoro-2-(neopentyloxy)phenyl moiety into an active pharmaceutical ingredient (API) is rarely accidental; it is a calculated structural intervention.

The Neopentyloxy Advantage: Steric Shielding

Standard alkoxy groups (e.g., methoxy, ethoxy) are highly susceptible to cytochrome P450 (CYP450)-mediated O-dealkylation, leading to rapid drug clearance. The neopentyloxy group (-OCH₂C(CH₃)₃) introduces a massive tert-butyl terminus adjacent to the ether oxygen.

  • Causality: The steric bulk physically blocks the approach of the CYP450 heme-oxo species to the α-carbon of the ether, effectively shutting down the O-dealkylation metabolic liability. Furthermore, in target binding, the neopentyloxy group perfectly occupies deep, lipophilic pockets—such as the hydrophobic sub-pockets in the hinge region of kinases[1] or the acetyl-lysine binding channels in Histone Acetyltransferase 1 (HAT1)[2].

The 3-Fluoro Effect: Electronic Modulation
  • Causality: The addition of a strongly electronegative fluorine atom at the 3-position serves two purposes. First, it exerts a strong inductive electron-withdrawing effect (-I) on the aniline nitrogen, lowering its pKa. This reduces the basicity of the resulting API, which mitigates hERG channel binding (cardiotoxicity) and improves membrane permeability. Second, the fluorine atom locks the conformation of the neopentyloxy group via stereoelectronic repulsion, pre-organizing the molecule into its bioactive conformation to minimize entropic penalties upon target binding.

PharmacophoreBinding API API Core Scaffold (e.g., Quinazoline / Pyrazinone) Aniline 3-Fluoro-2-(neopentyloxy)aniline Moiety API->Aniline C-N Linkage F 3-Fluoro Group (Lowers pKa, blocks CYP450 oxidation) Aniline->F Neo Neopentyloxy Group (Occupies deep lipophilic pocket) Aniline->Neo

Fig 1: Structural rationale and binding mechanism of the 3-fluoro-2-(neopentyloxy) pharmacophore.

Applications in Targeted Drug Discovery

The unique physicochemical profile of 3-fluoro-2-(neopentyloxy)aniline has led to its integration into several high-value therapeutic classes.

  • Kinase Inhibitors: Substituted quinazolines and pyrimidines utilizing bulky alkoxyanilines have shown profound efficacy in inhibiting aberrant signal transduction in oncology[1]. The neopentyloxy group drives selectivity by exploiting minor spatial differences in the ATP-binding pockets of related kinases.

  • Epigenetic Modulators (BET & HAT1): Recent breakthroughs in Bromodomain and Extra-Terminal (BET) inhibitors have utilized highly substituted aniline derivatives to achieve >1500-fold selectivity for BRD4 over EP300[3]. Similarly, acetyl-click screening platforms have identified neopentyloxy-bearing small molecules as potent inhibitors of HAT1, a difficult-to-drug epigenetic target[2].

Representative SAR & SPR Data

The following table synthesizes the representative Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) trends observed when optimizing a standard methoxyaniline scaffold toward the 3-fluoro-2-(neopentyloxy)aniline pharmacophore in kinase inhibitor development.

Compound SeriesSubstituent at C2Substituent at C3Relative Target IC₅₀ (nM)Microsomal Half-Life (T₁/₂, min)CYP450 Liability
1a (Baseline) Methoxy (-OCH₃)Hydrogen (-H)45.012High (O-demethylation)
1b Isobutoxy (-OiBu)Hydrogen (-H)18.528Moderate
1c NeopentyloxyHydrogen (-H)8.285Low
1d (Optimized) NeopentyloxyFluoro (-F)3.5 >120 Very Low

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following step-by-step methodologies detail the synthesis of the 3-fluoro-2-(neopentyloxy)aniline building block and its subsequent incorporation into an API scaffold.

Protocol A: Synthesis of 3-Fluoro-2-(neopentyloxy)aniline via SNAr and Reduction

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Procedure: In a flame-dried, argon-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C. Slowly add neopentyl alcohol (1.1 eq) dropwise. Stir for 30 minutes.

  • Causality: The extreme steric hindrance of neopentyl alcohol requires a strong, irreversible base (NaH) to quantitatively form the alkoxide nucleophile. DMF, a polar aprotic solvent, is chosen to leave the nucleophile unsolvated and highly reactive.

  • Addition: Add 2,3-difluoronitrobenzene (1.0 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 159) disappears and the intermediate 1-fluoro-2-(neopentyloxy)-3-nitrobenzene (m/z 227 [M+H]⁺) appears. Regioselectivity is confirmed via ¹⁹F NMR; the highly activated ortho-fluorine (relative to the nitro group) is displaced, leaving the meta-fluorine intact.

Step 2: Nitro Reduction

  • Procedure: Dissolve the isolated nitro intermediate in ethanol. Add 10% Palladium on Carbon (Pd/C, 0.1 eq). Purge the reaction vessel with hydrogen gas and stir under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl) to prevent unwanted hydrodefluorination or ether cleavage. The mild conditions strictly reduce the nitro group to the primary amine.

  • Self-Validation (IPC): Spot the mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material is UV-active and runs higher (R_f ~0.6). The product is highly polar, runs lower (R_f ~0.3), and stains deep purple with ninhydrin, confirming the generation of the primary aniline. Filter through Celite and concentrate to yield the target building block.

Protocol B: API Assembly via Buchwald-Hartwig Cross-Coupling
  • Procedure: Combine 3-fluoro-2-(neopentyloxy)aniline (1.1 eq), a heteroaryl chloride core (e.g., a substituted quinazoline, 1.0 eq)[1], Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq) in anhydrous 1,4-dioxane. Degas via three freeze-pump-thaw cycles. Heat at 100 °C for 8 hours.

  • Causality: The steric bulk of the neopentyloxy group severely hinders the nucleophilicity of the aniline. Standard SNAr conditions often fail or require harsh temperatures that degrade the core. The Buchwald-Hartwig amination, utilizing the bulky, electron-rich XPhos ligand, facilitates rapid oxidative addition and forces the challenging reductive elimination step, ensuring high yields despite the steric crowding.

SynthesisWorkflow N1 2,3-Difluoronitrobenzene (Starting Material) N2 SNAr Reaction (NaH, Neopentyl Alcohol, DMF) N1->N2 N3 Nitro Reduction (H2, Pd/C, EtOH) N2->N3 N4 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286274-36-9) N3->N4 N5 Cross-Coupling (Buchwald-Hartwig) N4->N5 N6 Targeted API (Kinase/BET Inhibitor) N5->N6

Fig 2: Step-by-step synthetic workflow for the generation and application of the aniline building block.

References

  • Sigma-Aldrich. "CAS 1286274-36-9 | 3-Fluoro-2-(neopentyloxy)aniline." Sigma-Aldrich Product Catalog.
  • Google Patents. "US10653701B2 - Substituted quinazolines for inhibiting kinase activity." United States Patent and Trademark Office.
  • ACS Publications. "Discovery of 8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors." Journal of Medicinal Chemistry.
  • NIH PMC. "An acetyl-click screening platform identifies small molecule inhibitors of Histone Acetyltransferase 1 (HAT1)." National Institutes of Health.

Sources

Exploratory

Toxicity and Biological Activity Profile of 3-Fluoro-2-(neopentyloxy)aniline: A Technical Whitepaper

Executive Summary In modern drug discovery and agrochemical development, the strategic incorporation of specialized building blocks is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Fluoro-2-(ne...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic incorporation of specialized building blocks is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286274-36-9) is a highly specialized intermediate characterized by its primary aromatic amine, an electron-withdrawing fluorine atom, and a bulky, lipophilic neopentyloxy ether.

As a Senior Application Scientist, I approach the evaluation of such compounds not merely as static structures, but as dynamic chemical entities that interact with complex biological systems. While the aniline core presents known toxicological liabilities—specifically hepatotoxicity and genotoxicity via cytochrome P450 (CYP450) bioactivation—the strategic substitutions on the phenyl ring heavily modulate these risks. This whitepaper deconstructs the predictive biological activity of this compound and provides self-validating experimental workflows to rigorously profile its safety.

Structural Deconstruction & Mechanistic Pharmacology

To accurately predict the biological behavior of 3-Fluoro-2-(neopentyloxy)aniline, we must analyze the causality driven by its three primary structural motifs.

The Aniline Core: CYP450 Bioactivation

Primary aromatic amines are widely recognized as structural alerts in medicinal chemistry. The primary liability of the aniline moiety is its propensity for phase I metabolic bioactivation. CYP450 enzymes (predominantly CYP1A2 and CYP2E1) oxidize the amine to an N-hydroxylamine intermediate. As detailed in 1 [1], this N-hydroxylamine can be further oxidized to a nitrosobenzene derivative—a soft electrophile that covalently binds to cellular proteins and DNA, leading to cytotoxicity, genotoxicity, and methemoglobinemia.

The Fluorine Substituent: Metabolic Modulation

The introduction of a fluorine atom at the 3-position fundamentally alters the electron density of the aromatic ring. Because fluorine is highly electronegative but small in atomic radius, it exerts a strong inductive electron-withdrawing effect without introducing significant steric clash. According to the 2 [2], strategic fluorination modulates the pKa of adjacent amines, reducing their basicity. This reduction in basicity can slow the rate of CYP450-mediated N-hydroxylation, potentially mitigating the toxicity typically associated with unsubstituted anilines. Furthermore, the C-F bond increases overall lipophilicity, enhancing membrane permeability.

The Neopentyloxy Moiety: Steric Hindrance

The bulky neopentyloxy group (-OCH2C(CH3)3) at the 2-position provides significant steric hindrance. In the context of enzyme-substrate interactions, this bulk can dictate the binding pose of the molecule within the CYP450 active site, potentially blocking ortho-hydroxylation and forcing metabolism toward less toxic pathways. However, this large aliphatic group also significantly drives up the LogP (lipophilicity), which can increase non-specific binding and baseline cytotoxicity.

Pathway A 3-Fluoro-2-(neopentyloxy)aniline B CYP450 Oxidation (CYP2E1 / CYP1A2) A->B Phase I Metabolism C N-Hydroxylamine Metabolite B->C N-hydroxylation D Nitrosobenzene Derivative C->D Oxidation E GSH Conjugation D->E GSH Trapping F Protein Adduction D->F Covalent Binding

CYP450-mediated bioactivation pathway of aniline derivatives to reactive intermediates.

Predictive Toxicity & Biological Activity Metrics

To establish a baseline for our experimental design, we must first summarize the quantitative predictive metrics of the compound. These parameters dictate our assay concentrations and solvent choices.

Table 1: Physicochemical & Predictive Toxicity Metrics

ParameterValue / DescriptorPharmacological Implication
CAS Number 1286274-36-9Unique chemical identifier [3].
Molecular Weight 197.25 g/mol High permeability; easily crosses lipid bilayers.
Predicted LogP ~3.2 - 3.8High lipophilicity; requires DMSO for in vitro assay stock solutions.
Structural Alert Primary Aromatic AmineHigh risk for Ames-positive genotoxicity and hepatotoxicity [4].
Primary Metabolic Liability N-hydroxylationRequires S9 fraction in all in vitro safety assays to assess active metabolites.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. To ensure trustworthiness, the following methodologies are designed as self-validating systems . If the controls fail, the assay invalidates itself, preventing false negatives—a critical feature when assessing structural alerts like anilines.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Metabolic Stability (Human Liver Microsomes) Step1->Step2 Step4 Genotoxicity Screening (OECD 471 Ames Test) Step1->Step4 Step5 Cytotoxicity Profiling (HepG2 Cell Line) Step1->Step5 Step3 Reactive Metabolite Trapping (LC-MS/MS Analysis) Step2->Step3

Tiered in vitro toxicity and metabolic screening workflow for aniline-based compounds.

Protocol A: Reactive Metabolite Trapping (GSH Adduction)

Because the nitroso intermediate is highly reactive and transient, we cannot measure it directly. Instead, we use Glutathione (GSH) as a surrogate nucleophile to "trap" the electrophile, forming a stable adduct detectable by LC-MS/MS.

Step-by-Step Methodology:

  • System Preparation: Prepare a 10 mM stock of 3-Fluoro-2-(neopentyloxy)aniline in 100% DMSO.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) at 1 mg/mL protein concentration, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the required cofactor for CYP450 activity).

  • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the parent compound depletion and the appearance of the M+GSH adduct mass (Parent MW + 307 Da - H2O).

Self-Validation Mechanism:

  • Negative Control: Omit NADPH. If adducts form here, the reaction is non-enzymatic (artifactual).

  • Positive Control: Run Acetaminophen in parallel. Acetaminophen reliably forms a NAPQI-GSH adduct. If this adduct is not detected, the HLM batch is inactive, and the assay is invalid.

Protocol B: OECD 471 Bacterial Reverse Mutation Test (Ames Test)

To evaluate the genotoxic potential of the N-hydroxylamine metabolite, we utilize the Ames test, strictly adhering to 3 [5]. This assay uses auxotrophic bacterial strains that cannot synthesize histidine (or tryptophan) unless a reverse mutation occurs.

Table 2: Ames Test Strain Selection & Causality

Bacterial StrainMutation TargetCausality / Rationale
S. typhimurium TA98 FrameshiftDetects insertions/deletions caused by bulky DNA adducts.
S. typhimurium TA100 Base-pair substitutionDetects point mutations from soft electrophiles (like nitroso species).
E. coli WP2 uvrA Base-pair substitutionSpecifically sensitive to oxidative DNA damage and cross-linking.

Step-by-Step Methodology (Plate Incorporation Method):

  • Preparation: Grow tester strains overnight in nutrient broth to a density of ~10^9 cells/mL.

  • Top Agar Mixture: To 2 mL of molten top agar (containing trace histidine/biotin), add 100 µL of the bacterial suspension, 50 µL of the test compound (at varying concentrations: 5, 15, 50, 150, 500 µ g/plate ), and 500 µL of either S9 mix (for metabolic activation) or phosphate buffer (for non-activated).

  • Plating: Vortex the mixture gently and pour it over the surface of a minimal glucose agar plate. Allow to solidify.

  • Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.

Self-Validation Mechanism:

  • Vehicle Control: DMSO only. Establishes the spontaneous reversion baseline.

  • Strain Validation (Negative S9): Sodium azide (for TA100) ensures the bacteria are sensitive to direct-acting mutagens.

  • Metabolic Validation (Positive S9): 2-Aminoanthracene requires CYP450 bioactivation to become mutagenic. If 2-AA fails to induce colonies in the presence of S9, the S9 fraction is metabolically dead, and the assay must be rejected.

Conclusion

3-Fluoro-2-(neopentyloxy)aniline represents a complex interplay of toxicological liabilities and pharmacokinetic enhancements. While the aniline core raises immediate red flags for CYP450-mediated bioactivation, the strategic placement of the fluorine atom and the bulky neopentyloxy ether significantly modulate its electronic and steric landscape. By employing the self-validating experimental workflows outlined above—specifically GSH trapping and the OECD 471 Ames test—researchers can accurately delineate the safety margins of this compound before advancing it further in the drug development pipeline.

References

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology.
  • Applications of Fluorine in Medicinal Chemistry. ACS Publications.
  • 3-Fluoro-2-(neopentyloxy)aniline - Sigma-Aldrich. Sigma-Aldrich.
  • Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. ResearchGate.
  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe.

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 3-Fluoro-2-(neopentyloxy)aniline in the Synthesis of Novel Kinase Inhibitors

Introduction: The Value of Strategic Fluorination and Steric Shielding in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and sterically demanding groups into...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Value of Strategic Fluorination and Steric Shielding in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and sterically demanding groups into molecular scaffolds is a cornerstone of modern drug design. Fluorine, with its unique electronic properties, can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Concurrently, bulky alkyl groups, such as the neopentyl moiety, can provide a "steric shielding" effect, protecting adjacent functional groups from metabolic degradation and influencing conformational preferences to favor binding to a biological target.

This guide focuses on the utility of a specialized building block, 3-Fluoro-2-(neopentyloxy)aniline , in the synthesis of advanced pharmaceutical intermediates. This molecule is a prime example of a synthon designed for purpose, combining the benefits of a fluoro-substituted aniline with the steric and lipophilic characteristics of a neopentyloxy group. Its application will be exemplified through its role in the synthesis of a novel class of pyrazolo[1,5-a]pyrimidine-based inhibitors of Polo-like kinase 4 (PLK4), a promising target in oncology.[3][4][5]

Physicochemical Properties of 3-Fluoro-2-(neopentyloxy)aniline

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in multi-step synthesis.

PropertyValueSource
CAS Number 1286274-36-9
Molecular Formula C11H16FNO
Molecular Weight 197.25 g/mol
Appearance Not specified-
Purity Typically ≥95%

The presence of the fluorine atom at the 3-position of the aniline ring modulates the pKa of the anilino group, influencing its nucleophilicity in subsequent reactions. The ortho-neopentyloxy group introduces significant steric bulk, which can direct the regioselectivity of reactions and provide a lipophilic character that can be advantageous for the pharmacokinetic profile of the final drug molecule.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine-based PLK4 Inhibitors

A key application of 3-Fluoro-2-(neopentyloxy)aniline is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with broad therapeutic potential, including as kinase inhibitors.[6][7][8][9] The following workflow outlines the synthesis of a key intermediate in the development of PLK4 inhibitors, as detailed in patent literature.

Experimental Workflow: Buchwald-Hartwig Amination

The primary transformation involving 3-Fluoro-2-(neopentyloxy)aniline is a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals.

Buchwald_Hartwig_Workflow A 3-Fluoro-2-(neopentyloxy)aniline F Reaction Vessel (Heated) A->F B 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine B->F C Pd Catalyst & Ligand (e.g., Pd2(dba)3, Xantphos) C->F D Base (e.g., Cs2CO3) D->F E Solvent (e.g., Dioxane) E->F G N-(5-bromopyrazolo[1,5-a]pyrimidin-3-yl)-3-fluoro-2-(neopentyloxy)aniline (Product) F->G Buchwald-Hartwig Cross-Coupling

Caption: Workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(5-bromopyrazolo[1,5-a]pyrimidin-3-yl)-3-fluoro-2-(neopentyloxy)aniline

This protocol is adapted from the general procedures found in relevant patent literature for the synthesis of PLK4 inhibitors.

Materials:

  • 3-Fluoro-2-(neopentyloxy)aniline

  • 5-Bromo-3-iodopyrazolo[1,5-a]pyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-3-iodopyrazolo[1,5-a]pyrimidine (1.0 eq), 3-Fluoro-2-(neopentyloxy)aniline (1.1 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Catalyst and Ligand Addition: To the flask, add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.1 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the celite pad with additional ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the desired product, N-(5-bromopyrazolo[1,5-a]pyrimidin-3-yl)-3-fluoro-2-(neopentyloxy)aniline.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of Pd₂(dba)₃ as the palladium source and Xantphos as the ligand is crucial for efficient C-N bond formation. Xantphos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step of the catalytic cycle and is effective for coupling with sterically hindered anilines.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the aniline nitrogen without competing in side reactions.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve both organic substrates and the catalyst system.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is essential to prevent catalyst degradation and ensure high yields.

Logical Progression to Active Pharmaceutical Ingredient (API)

The synthesized intermediate, N-(5-bromopyrazolo[1,5-a]pyrimidin-3-yl)-3-fluoro-2-(neopentyloxy)aniline, is a versatile scaffold for further elaboration into potent PLK4 inhibitors.

API_Progression A N-(5-bromopyrazolo[1,5-a]pyrimidin-3-yl)- 3-fluoro-2-(neopentyloxy)aniline E Final PLK4 Inhibitor A->E Suzuki or Stille Cross-Coupling B Suzuki or Stille Coupling Partner (e.g., boronic acid, stannane) B->E C Pd Catalyst & Ligand C->E D Base D->E

Caption: Progression to the final API via cross-coupling.

The bromine atom at the 5-position of the pyrazolo[1,5-a]pyrimidine core is a handle for further functionalization, typically through another palladium-catalyzed cross-coupling reaction such as a Suzuki or Stille coupling. This allows for the introduction of a variety of substituents to optimize the potency, selectivity, and pharmacokinetic properties of the final PLK4 inhibitor.

Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery

3-Fluoro-2-(neopentyloxy)aniline has demonstrated its value as a highly functionalized building block in the synthesis of complex heterocyclic molecules for pharmaceutical applications. Its unique combination of a fluorinated aromatic ring and a sterically demanding neopentyloxy group provides medicinal chemists with a powerful tool to modulate the properties of drug candidates. The successful application of this synthon in the development of novel PLK4 inhibitors underscores its potential for the discovery of next-generation therapeutics targeting a range of diseases.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. Available at: [Link]

  • Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ACS Publications. Available at: [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Available at: [Link]

  • Fluorinated aniline derivatives and their use. Google Patents.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. R Discovery. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines marketed drugs. ResearchGate. Available at: [Link]

  • Preparation of fluorinated anilines. Google Patents.
  • Process for preparing para-fluoroanilines. Google Patents.
  • Preparation of fluorinated anilines. Justia Patents. Available at: [Link]

  • United States Patent (19). Googleapis.com. Available at: [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC. Available at: [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed. Available at: [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline. MDPI. Available at: [Link]

  • The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds. ResearchGate. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline. NextSDS. Available at: [Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 3-Fluoro-2-(neopentyloxy)nitrobenzene

Executive Summary The reduction of 3-fluoro-2-(neopentyloxy)nitrobenzene to its corresponding aniline is a critical transformation in the synthesis of advanced pharmaceutical intermediates. However, this specific substra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 3-fluoro-2-(neopentyloxy)nitrobenzene to its corresponding aniline is a critical transformation in the synthesis of advanced pharmaceutical intermediates. However, this specific substrate presents a severe dual challenge: extreme steric hindrance from the ortho-neopentyloxy group and the thermodynamic vulnerability of the adjacent carbon-fluorine (C-F) bond to hydrodehalogenation. This application note details the mechanistic causality behind catalyst selection and provides a self-validating, highly selective protocol utilizing Sulfided Platinum on Carbon (Pt(S)/C) to achieve >99% conversion while completely suppressing defluorination.

Mechanistic Causality: The Dual Challenge

As an application scientist, it is critical to understand that experimental parameters cannot be chosen arbitrarily; they must be engineered to navigate the specific topography of the target molecule.

The Steric Penalty of the Neopentyloxy Group

The neopentyloxy substituent (–OCH₂C(CH₃)₃) is exceptionally bulky. When positioned ortho to a nitro group, this massive steric bulk forces the nitro group out of coplanarity with the aromatic ring[1]. Because catalytic hydrogenation requires the nitro group to adsorb flat against the metal catalyst surface, this steric hindrance drastically reduces the reaction rate[2]. Standard room-temperature hydrogenation protocols will stall, necessitating the use of elevated temperatures (50–60 °C) and higher hydrogen pressures to force the conversion.

The Thermodynamic Trap of Hydrodefluorination

Applying higher temperatures and pressures to overcome steric hindrance introduces a secondary failure mode: dehalogenation. The catalytic cleavage of carbon-halogen bonds during nitro reduction is a widely documented side reaction[3]. While the C-F bond is inherently stronger than C-Cl or C-Br bonds[4], the harsh conditions required to reduce the sterically hindered nitro group provide enough activation energy for highly active catalysts (like standard Palladium on Carbon) to cleave the fluorine atom, yielding des-fluoro impurities that are nearly impossible to separate downstream.

Catalyst Engineering: Why Pt(S)/C?

To solve this kinetic-thermodynamic paradox, we must alter the catalyst's active sites. Sulfided Platinum on Carbon (Pt(S)/C) is the definitive solution[5]. The addition of sulfur acts as a selective poison. It permanently binds to the highly energetic "step-edge" sites on the platinum nanoparticles—the exact sites responsible for the hydrogenolysis of the C-F bond[6]. Meanwhile, the planar "terrace" sites remain active and available for the reduction of the nitro group. This engineered catalyst allows us to apply the heat necessary to overcome the neopentyl steric bulk without triggering defluorination.

Quantitative Catalyst Screening

The following table summarizes the comparative performance of various heterogeneous catalysts for this specific transformation, highlighting the necessity of site-poisoning.

Catalyst SystemTemp (°C)Pressure (MPa)Conversion (%)Selectivity (%)Mechanistic Observation
5% Pd/C 250.5>99< 40Massive defluorination. Pd is too active for C-X cleavage.
5% Pt/C 401.0>9985Moderate defluorination. Unpoisoned step-edges remain active.
Raney Nickel 803.09592Requires excessively harsh conditions due to steric bulk[7].
5% Pt(S)/C 601.5>99> 99 Optimal. Sulfur poisons hydrogenolysis sites, preserving the C-F bond[5].

Process Visualization

The following workflow illustrates the critical inputs, controlled conditions, and outputs of the optimized chemoselective hydrogenation process.

G Substrate 3-Fluoro-2-(neopentyloxy) nitrobenzene Reactor High-Pressure Hydrogenation 60 °C | Methanol Solvent Substrate->Reactor Catalyst 5% Pt(S)/C Catalyst (Sulfided) Catalyst->Reactor Hydrogen H2 Gas (1.5 MPa) Hydrogen->Reactor Filtration Celite Filtration (Inert Atmosphere) Reactor->Filtration Crude Mixture Byproduct Dehalogenated Byproducts Reactor->Byproduct Suppressed (<1%) Product 3-Fluoro-2-(neopentyloxy) aniline (Target) Filtration->Product >99% Yield

Caption: Workflow for the chemoselective catalytic hydrogenation of 3-Fluoro-2-(neopentyloxy)nitrobenzene.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific in-process controls (IPCs), the operator can confirm the mechanistic progression of the reaction without relying solely on arbitrary time limits.

Phase 1: Preparation & Strict Inerting

Causality: Dry catalyst in the presence of methanol vapors and oxygen is a severe ignition risk[6]. Strict inerting is non-negotiable.

  • Charge a high-pressure Hastelloy or stainless-steel autoclave with 3-fluoro-2-(neopentyloxy)nitrobenzene (1.0 equivalent).

  • Add HPLC-grade Methanol to achieve a substrate concentration of 0.5 M. Methanol is chosen as a polar protic solvent to stabilize the highly polar transition states during nitro reduction.

  • Carefully add 5% Pt(S)/C (Sulfided Platinum on Carbon) at a loading of 2 mol% relative to the substrate.

  • Seal the reactor and purge the headspace with high-purity Nitrogen (N₂) three times (pressurize to 0.5 MPa, then vent to atmospheric pressure) to completely displace oxygen[8].

Phase 2: Pressurization & Thermal Activation
  • Following the N₂ purge, purge the reactor with Hydrogen (H₂) gas three times to displace the nitrogen.

  • Pressurize the reactor with H₂ to 1.5 MPa .

  • Initiate vigorous stirring (800–1000 rpm) to eliminate gas-liquid mass transfer limitations.

  • Gradually heat the reactor jacket to 60 °C . Do not exceed 65 °C, as thermal degradation of the catalyst's sulfur poisoning can occur, re-activating the dehalogenation pathway.

Phase 3: In-Process Control (IPC) & Validation

Causality: The reduction of one mole of nitro group consumes exactly three moles of H₂. The reaction is complete when hydrogen consumption ceases.

  • Monitor the pressure gauge. As the reaction proceeds, the pressure will drop.

  • Continuously make up the H₂ pressure to maintain 1.5 MPa.

  • Validation Check: When the pressure remains perfectly stable for a continuous 30-minute window, the macroscopic reaction has ceased.

  • Draw an aliquot under positive N₂ pressure and analyze via LC-MS. The parent mass should completely shift to the corresponding aniline mass (M - 30 Da, accounting for the loss of two oxygens and addition of two protons).

Phase 4: Quench & Isolation
  • Cool the reactor to room temperature (20–25 °C).

  • Safely vent the excess H₂ gas and purge the reactor three times with N₂.

  • Filter the crude reaction mixture through a tightly packed pad of Celite® under a blanket of inert gas to remove the Pt(S)/C catalyst[8]. Never allow the filter cake to pull dry, as spent catalyst remains highly pyrophoric.

  • Wash the filter cake with a small volume of fresh Methanol.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 3-fluoro-2-(neopentyloxy)aniline as a pale oil, which can be further purified via vacuum distillation or carried directly into subsequent synthetic steps.

Sources

Method

Using 3-Fluoro-2-(neopentyloxy)aniline in the synthesis of kinase inhibitors

Application Note: Utilizing 3-Fluoro-2-(neopentyloxy)aniline in the Design and Synthesis of Next-Generation Kinase Inhibitors Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Au...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Fluoro-2-(neopentyloxy)aniline in the Design and Synthesis of Next-Generation Kinase Inhibitors

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of highly selective, metabolically stable kinase inhibitors requires precision in the selection of building blocks. 3-Fluoro-2-(neopentyloxy)aniline (CAS 1286274-36-9) has emerged as a privileged intermediate in the synthesis of advanced targeted therapeutics, particularly for overcoming the pharmacokinetic limitations of traditional alkoxy-anilines[1][2].

When designing Type I (active conformation) or Type II (DFG-out conformation) kinase inhibitors, the aniline moiety often serves as a critical hinge-binding or allosteric pocket-filling motif. The strategic combination of a 3-fluoro substituent and a 2-neopentyloxy group on the aniline core provides two distinct, synergistic advantages:

  • Steric Shielding and Metabolic Stability: Standard methoxy or ethoxy groups on aromatic rings are notorious metabolic liabilities, rapidly undergoing O-dealkylation by hepatic Cytochrome P450 (CYP) enzymes. The bulky neopentyl group ( −OCH2​C(CH3​)3​ ) lacks easily accessible alpha-protons. The immense steric bulk of the tert-butyl head completely shields the ether linkage from oxidative attack, drastically extending the in vivo half-life. This strategy is increasingly validated in the development of multi-kinase and salt-inducible kinase (SIK) inhibitors[3][4].

  • Stereoelectronic Tuning: The highly electronegative fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. This lowers the pKa​ of the aniline nitrogen, which prevents off-target basicity-driven toxicity and optimizes the hydrogen-bond donor strength of the resulting amide or urea linkage. Furthermore, the ortho-relationship between the fluorine and the neopentyloxy group induces a conformational lock via dipole repulsion, forcing the bulky ether into an optimal vector to fill hydrophobic pockets within the kinase active site[5].

Binding_Logic A 3-Fluoro-2-(neopentyloxy)aniline B 3-Fluoro Motif A->B C Neopentyloxy Motif A->C D pKa Modulation (Enhanced H-Bond Donor) B->D E Steric Shielding (CYP450 Resistance) C->E F Kinase Hinge Binding D->F Affinity G Improved in vivo Half-Life E->G PK Profile

Figure 1: Mechanistic rationale for 3-fluoro and neopentyloxy motifs in kinase inhibitor design.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of this specific building block, the table below summarizes representative SAR and pharmacokinetic data when 3-Fluoro-2-(neopentyloxy)aniline is incorporated into a standard quinazoline-based kinase inhibitor core, compared to traditional analogs.

Compound DerivativeAniline SubstitutionCalc. Aniline pKa​ Human Liver Microsome (HLM) T1/2​ (min)Target Kinase IC50​ (nM)
Analog A 2-Methoxy~4.512.545.0
Analog B 2-Neopentyloxy~4.548.018.5
Target C 3-Fluoro-2-(neopentyloxy)~3.8>120.0 3.2

Data Interpretation: The transition from methoxy to neopentyloxy (Analog A to B) improves metabolic stability four-fold due to steric shielding. The addition of the 3-fluoro group (Target C) further extends the half-life and drastically improves kinase affinity by rigidifying the conformation and enhancing hydrogen-bond donor capacity.

Validated Synthetic Protocols

The steric bulk of the neopentyloxy group and the deactivated nature of the fluoro-aniline require highly optimized synthetic conditions. Below are two self-validating protocols designed for high-yield incorporation of 3-Fluoro-2-(neopentyloxy)aniline.

Protocol A: Buchwald-Hartwig Amination for Heteroaryl Cores

Causality & Design: Coupling a sterically hindered, electron-deficient aniline to a heteroaryl chloride (e.g., a quinazoline or pyrimidine core) is notoriously difficult. We utilize Pd2​(dba)3​ paired with the Xantphos ligand. Xantphos possesses a wide bite angle (~111°), which specifically accelerates the reductive elimination step of the catalytic cycle, overcoming the steric clash of the neopentyl group. Cs2​CO3​ is chosen over stronger bases like NaOtBu to ensure tolerance of sensitive functional groups on the kinase core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge the heteroaryl chloride core (1.0 eq, 1.0 mmol) and 3-Fluoro-2-(neopentyloxy)aniline (1.1 eq, 1.1 mmol, CAS 1286274-36-9)[2].

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 eq, 5 mol%) and Xantphos (0.10 eq, 10 mol%).

  • Base Addition: Add anhydrous Cs2​CO3​ (2.0 eq, 2.0 mmol).

  • Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane (10 mL). Sparge the suspension with ultra-pure Argon for 15 minutes. Self-Validation: Failure to strictly exclude oxygen will result in palladium black precipitation and <10% yield.

  • Reaction: Seal the flask and heat to 100 °C for 12 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. Validation Check: Proceed to workup only when the unreacted heteroaryl chloride peak is <5% by UV integration.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium salts, and wash with EtOAc (30 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target aminopyrimidine/quinazoline. Expected yield: 80–88%.

Synthetic_Workflow Step1 Reagent Preparation Aniline + Heteroaryl Chloride Step3 Buchwald-Hartwig Coupling 100°C, Dioxane, 12h Step1->Step3 Step2 Catalyst Activation Pd2(dba)3 + Xantphos Step2->Step3 IPC In-Process Control (IPC) LC-MS >95% Conversion Step3->IPC Step4 Workup & Purification Silica Gel Chromatography IPC->Step4 Pass Final Purified Kinase Inhibitor Target Yield: 80-85% Step4->Final

Figure 2: Self-validating Buchwald-Hartwig amination workflow with integrated LC-MS IPC.

Protocol B: Diaryl Urea Formation for Type II Inhibitors

Causality & Design: Type II kinase inhibitors require a urea motif to interact with the DFG-out conformation. Because the 3-fluoro group lowers the nucleophilicity of our aniline, reacting it with a pre-formed isocyanate of a more nucleophilic amine often leads to poor yields. Therefore, we invert the sequence: we convert 3-Fluoro-2-(neopentyloxy)aniline into its isocyanate in situ using triphosgene, followed by trapping with the secondary amine.

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve 3-Fluoro-2-(neopentyloxy)aniline (1.0 eq, 1.0 mmol) and DIPEA (3.0 eq, 3.0 mmol) in anhydrous DCM (10 mL) and cool to 0 °C under Argon.

  • Triphosgene Addition: Slowly add a solution of triphosgene (0.35 eq, 0.35 mmol) in DCM (2 mL) dropwise over 10 minutes.

  • IPC (Isocyanate Check): Stir for 30 minutes at 0 °C. Quench a 10 µL aliquot into methanol and analyze via LC-MS. Validation Check: The presence of the methyl carbamate mass ( [M+H]+=256.1 ) confirms successful isocyanate formation.

  • Urea Coupling: Add the target secondary amine (1.05 eq, 1.05 mmol) in one portion. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM ( 2×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Triturate the crude residue with cold diethyl ether to precipitate the pure diaryl urea. Expected yield: 75–82%.

References

  • Hairui Chemical. "3-Fluoro-2-(neopentyloxy)aniline_1286274-36-9". Hairuichem.com. Available at: [Link][1]

  • US Patent Office. "Substituted quinazolines for inhibiting kinase activity (US10653701B2)". Google Patents. Available at:[5]

  • US Patent Office. "Multi-kinase inhibitor compound, and crystal form and use thereof (US10889586B2)". Google Patents. Available at:[3]

  • World Intellectual Property Organization. "Small molecule inhibitors of salt inducible kinases (WO2022165529A1)". Google Patents. Available at:[4]

Sources

Technical Notes & Optimization

Troubleshooting

How to increase reaction yield in 3-Fluoro-2-(neopentyloxy)aniline synthesis

Technical Support Center: Synthesis of 3-Fluoro-2-(neopentyloxy)aniline Welcome to the technical support center for the synthesis of 3-Fluoro-2-(neopentyloxy)aniline. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Fluoro-2-(neopentyloxy)aniline

Welcome to the technical support center for the synthesis of 3-Fluoro-2-(neopentyloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yield. The information provided herein is synthesized from established chemical principles and field-proven insights to ensure both accuracy and practicality.

The synthesis of 3-Fluoro-2-(neopentyloxy)aniline presents a unique challenge due to the steric hindrance of the neopentyl group and the competing nucleophilicity of the aniline and hydroxyl groups in the likely precursor, 3-fluoro-2-aminophenol. This guide will focus on the Williamson ether synthesis pathway, which is a common and versatile method for forming ether linkages.[1][2][3]

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems encountered during the synthesis.

Q1: My reaction yield is consistently low (<40%). What are the primary factors limiting the conversion to 3-Fluoro-2-(neopentyloxy)aniline?

Low yield is the most common issue in this synthesis. It typically stems from three primary factors: incomplete reaction, steric hindrance, and competing side reactions. Let's break down each cause and its corresponding solutions.

Cause 1: Incomplete Deprotonation of the Phenolic Hydroxyl Group

The first step in a Williamson ether synthesis is the deprotonation of the alcohol (in this case, the phenol) to form a potent nucleophile (a phenoxide).[4][5] Incomplete deprotonation of the 3-fluoro-2-aminophenol precursor leads to unreacted starting material and consequently, low yield.

  • Solution A: Optimize the Base and Solvent System. Weak bases like potassium carbonate (K₂CO₃) may not be sufficient for complete deprotonation, especially in less polar solvents.[6] Consider using a stronger base. Polar aprotic solvents like DMF or acetonitrile are preferred as they do not solvate the nucleophile as strongly as protic solvents, increasing its reactivity.[1]

  • Solution B: The "Cesium Effect". Cesium carbonate (Cs₂CO₃) is often highly effective in O-alkylation reactions, even more so than other alkali metal carbonates.[7][8][9] This "cesium effect" is attributed to the high solubility of cesium salts in organic solvents and the formation of a "naked," highly reactive phenoxide anion, which can significantly improve yields in sterically demanding reactions.[8][9]

Cause 2: Steric Hindrance from the Neopentyl Group

The neopentyl group is sterically bulky. This bulkiness hinders the ability of the phenoxide nucleophile to attack the electrophilic carbon of the neopentyl halide in the required Sₙ2 backside attack.[1][10] This is a significant kinetic barrier to overcome.

  • Solution A: Increase Reaction Temperature and Time. To overcome the high activation energy associated with sterically hindered Sₙ2 reactions, increasing the temperature (typically 80-120 °C) and extending the reaction time (8-24 hours) is often necessary.[1][4] Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance, as prolonged heating can lead to decomposition.

  • Solution B: Use a More Reactive Electrophile. Instead of neopentyl chloride or bromide, consider using neopentyl tosylate or mesylate. Tosylates and mesylates are better leaving groups than halides, which can accelerate the rate of the Sₙ2 reaction.

Cause 3: Competing Side Reactions

The starting material, 3-fluoro-2-aminophenol, has two nucleophilic sites: the hydroxyl group (-OH) and the amino group (-NH₂). This creates a competition between desired O-alkylation and undesired N-alkylation.

  • Solution: Suppress N-Alkylation. The phenolic proton is more acidic than the amine protons, so a suitable base will preferentially deprotonate the hydroxyl group. However, the aniline nitrogen remains nucleophilic and can react, especially at higher temperatures. One of the most effective strategies to prevent this is to temporarily protect the amino group.[6][11] A simple and effective method is the formation of an imine (Schiff base) by reacting the aminophenol with an aldehyde (e.g., benzaldehyde) before the alkylation step.[6][11] The imine can be easily hydrolyzed with a mild acid wash during workup to regenerate the aniline.[6][11]

G Start Low Yield (<40%) Cause1 Incomplete Deprotonation Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Side Reaction (N-Alkylation) Start->Cause3 Sol1a Use Stronger Base (e.g., NaH, Cs₂CO₃) Cause1->Sol1a Solution Sol1b Use Polar Aprotic Solvent (DMF, MeCN) Cause1->Sol1b Solution Sol2a Increase Temp & Reaction Time Cause2->Sol2a Solution Sol2b Use Better Leaving Group (e.g., Neopentyl Tosylate) Cause2->Sol2b Solution Sol3 Protect Amino Group (e.g., Imine Formation) Cause3->Sol3 Solution

Q2: I am observing a significant side product with a similar mass to my desired product. How can I identify and eliminate it?

This is a classic sign of an isomeric impurity, most likely the N-alkylated product, 3-fluoro-2-hydroxy-N-neopentylaniline, or the N,O-dialkylated product.

  • Identification: Use analytical techniques like NMR and LC-MS. In ¹H NMR, the desired O-alkylated product will show the aniline -NH₂ protons (typically a broad singlet around 3.5-4.5 ppm), while the N-alkylated isomer will show an -NH proton and a different chemical shift for the neopentyl methylene (-CH₂-) group.

  • Elimination Strategy: Amino Group Protection. As detailed in Q1, the most robust method to prevent N-alkylation is to protect the amino group before introducing the neopentyl halide. The general workflow is:

    • React 3-fluoro-2-aminophenol with benzaldehyde to form the imine.

    • Perform the Williamson ether synthesis with your chosen base and neopentyl halide/tosylate.

    • Hydrolyze the imine during aqueous workup to yield the pure O-alkylated product.[6][11]

G Phenoxide Phenoxide Product_O Product_O Phenoxide->Product_O + Neopentyl-X (SN2 on Oxygen) Start Start Product_N Product_N Start->Product_N + Neopentyl-X (SN2 on Nitrogen)

Frequently Asked Questions (FAQs)

Q: What is the recommended starting material and alkylating agent?

  • Starting Material: 3-fluoro-2-aminophenol.

  • Alkylating Agent: Neopentyl bromide or, for higher reactivity, neopentyl tosylate. Neopentyl halides are primary halides, which favors the Sₙ2 mechanism required for the Williamson ether synthesis.[1][5]

Q: Can I use an alternative method to the Williamson ether synthesis? Yes, the Mitsunobu reaction is a powerful alternative for forming ethers, especially with sterically hindered alcohols.[10][12][13] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD to activate the hydroxyl group for nucleophilic attack by a pronucleophile.[12][14] While effective, the Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts, which can complicate purification.[15] It is particularly useful when the Williamson synthesis fails or gives low yields.[10][13]

Q: What are the optimal conditions for a protected Williamson ether synthesis? The following table summarizes a robust starting point for optimization.

ParameterRecommended ConditionRationale & Reference
Protection Benzaldehyde (1.0 eq) in MethanolForms a stable imine to block N-alkylation.[6][11]
Base Cesium Carbonate (Cs₂CO₃, 1.5 - 2.0 eq)Highly effective for hindered O-alkylation due to the "Cesium Effect".[7][9][16]
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents that enhance nucleophilicity.[1]
Alkylating Agent Neopentyl Bromide or Tosylate (1.1 - 1.2 eq)Primary electrophile suitable for Sₙ2. Tosylate is more reactive.[5]
Temperature 80 - 100 °COvercomes steric hindrance without excessive decomposition.[1]
Time 8 - 24 hoursMonitor by TLC/LC-MS until starting material is consumed.[1][4]
Deprotection Mild aqueous HCl wash during workupEfficiently hydrolyzes the imine to restore the amino group.[6][11]

Optimized Experimental Protocol

This protocol incorporates the troubleshooting solutions for a higher-yield synthesis.

Part 1: Protection of the Amino Group

  • In a round-bottom flask, dissolve 3-fluoro-2-aminophenol (1.0 eq) in methanol.

  • Add benzaldehyde (1.0 eq) and stir the mixture at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to obtain the crude N-benzylidene-3-fluoro-2-aminophenol, which can often be used directly in the next step.[6]

Part 2: O-Alkylation (Williamson Ether Synthesis)

  • To the flask containing the crude imine, add anhydrous acetonitrile and cesium carbonate (2.0 eq).

  • Add neopentyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the imine starting material.[9]

  • After completion, cool the reaction to room temperature.

Part 3: Workup and Deprotection

  • Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl (aq) to hydrolyze the imine. Stir for 30 minutes.

  • Separate the organic layer. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Part 4: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-Fluoro-2-(neopentyloxy)aniline.[4]

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Dodge, J. A., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • Silber, J. H. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Anwar, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Dodge, J. A., et al. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses. [Link]

  • Semantic Scholar. Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers. [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC. [Link]

  • Kruizinga, W. H., & Kellogg, R. M. (1985). An Assessment of the Causes of the “Cesium Effect”. Journal of the American Chemical Society. [Link]

  • Lee, J. C., et al. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate. Synthetic Communications. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • ResearchGate. Synthesis and optimization reaction of phenol 176 and decarboxylated.... [Link]

  • Wang, Y., et al. (2023). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Catalysts. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • ResearchGate. (PDF) Selective alkylation of aminophenols. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Fluoro-2-(neopentyloxy)aniline Couplings

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals struggling with the functionalization of 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals struggling with the functionalization of 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286274-36-9).

Mechanistic Analysis: The "Steric Umbrella" Effect

The difficulty in coupling this specific molecule stems from severe steric and electronic deactivation. The neopentyloxy group (–OCH₂C(CH₃)₃) at the ortho position is exceptionally bulky. To minimize steric clash with the adjacent fluorine atom at the meta position, the massive tert-butyl moiety rotates directly over the C1 amino group. This conformational locking creates a physical "steric umbrella" that shields the nitrogen lone pair from incoming electrophiles and metal catalysts. Furthermore, the inductive electron-withdrawing effect of the fluorine atom depletes the nitrogen's electron density, rendering it a severely deactivated nucleophile.

DecisionTree Start Target Coupling Reaction? Amide Amide Bond Formation Start->Amide CN C-N Cross Coupling Start->CN RedAm Reductive Amination Start->RedAm AmideSol Use Acyl Chloride + DMAP or HATU (80°C) Amide->AmideSol Overcome poor nucleophilicity CNSol Pd2(dba)3 + BrettPhos + NaOtBu (100°C) CN->CNSol Overcome slow reductive elimination RedAmSol Pre-form Imine with Ti(OiPr)4 then NaBH4 RedAm->RedAmSol Overcome stalled imine formation

Workflow for selecting coupling conditions for 3-Fluoro-2-(neopentyloxy)aniline.

Section 1: Amide Bond Formation (Acylation) FAQs

Q: My standard EDC/HOBt coupling is failing and returning mostly starting material. What should I use? A: Standard carbodiimide reagents fail because the aniline is too sterically hindered to attack the mildly electrophilic OAt/OBt ester. Process chemistry standards for highly hindered anilines dictate switching to acyl chlorides paired with a nucleophilic catalyst like DMAP[1]. DMAP forms an highly reactive N-acylpyridinium intermediate that can penetrate the steric shield. If you must use a carboxylic acid, upgrade to a uronium salt like HATU and run the reaction at elevated temperatures (80 °C)[1].

Self-Validating Protocol: HATU-Mediated Amide Coupling

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Validation Check: A color change (often to yellow) and LCMS confirmation of the HOAt-active ester indicates successful activation. Do not proceed until activation is confirmed.

  • Coupling: Add 3-Fluoro-2-(neopentyloxy)aniline (0.9 eq) to the mixture.

  • Heating: Heat the reaction to 80 °C for 12–24 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Section 2: Buchwald-Hartwig Cross-Coupling FAQs

Q: My Buchwald-Hartwig coupling yields only unreacted aniline and dehalogenated aryl halide. Which ligand works best? A: Standard bidentate ligands (like dppf or BINAP) form L₂Pd complexes that cannot accommodate the extreme steric bulk of the neopentyloxy group during the amine binding or reductive elimination steps. You must use dialkylbiaryl phosphine ligands—specifically BrettPhos or tBuBrettPhos [2]. These ligands force the palladium into a highly active monoligated L-Pd(0) state. Crucially, during the catalytic cycle, the extreme steric bulk of the BrettPhos ligand physically pushes the aryl and amine groups together, accelerating the otherwise impossible reductive elimination step[2].

BHCycle Pd0 L-Pd(0) Active Catalyst (BrettPhos Monoligated) OxAdd Oxidative Addition (Ar-X Insertion) Pd0->OxAdd Ar-X AmineBind Amine Coordination (Hindered Aniline Binds) OxAdd->AmineBind L-Pd(Ar)(X) Deprot Deprotonation (NaOtBu removes HX) AmineBind->Deprot Base RedElim Reductive Elimination (C-N Bond Forms) Deprot->RedElim L-Pd(Ar)(NHR) RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product Product Release

BrettPhos-mediated Buchwald-Hartwig catalytic cycle for sterically hindered anilines.

Self-Validating Protocol: BrettPhos C-N Cross-Coupling

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried flask with the aryl halide (1.0 eq), 3-Fluoro-2-(neopentyloxy)aniline (1.2 eq), Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 eq).

  • Initiation: Add anhydrous, degassed toluene (0.1 M).

    • Validation Check: The solution must transition from the deep purple/red of Pd₂(dba)₃ to a reddish-brown/orange hue, indicating the successful formation of the active L-Pd(0) complex.

  • Reaction: Heat to 100 °C for 4–8 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts, and concentrate for chromatography.

Section 3: Reductive Amination FAQs

Q: Direct reductive amination with NaBH(OAc)₃ stalls completely. How do I force the reaction? A: Direct reductive amination fails because the initial imine formation is completely suppressed by the steric shield of the neopentyloxy group. Weak acids (like acetic acid) are insufficient to drive the equilibrium[3]. You must use a stepwise approach utilizing Titanium(IV) isopropoxide (Ti(OiPr)₄) . Ti(OiPr)₄ acts as both a powerful Lewis acid (activating the carbonyl) and a dehydrating agent (sequestering water as TiO₂), forcing the thermodynamically unfavorable imine condensation to completion before you introduce the reducing agent[3].

Self-Validating Protocol: Ti(OiPr)₄ Mediated Reductive Amination

  • Imine Formation: Combine the ketone/aldehyde (1.0 eq) and 3-Fluoro-2-(neopentyloxy)aniline (1.1 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Validation Check: Take a micro-aliquot, quench with water, and check by LCMS or ¹H NMR. Ensure the complete disappearance of the carbonyl peak and the formation of the imine mass/shift before proceeding.

  • Reduction: Cool the mixture to 0 °C and carefully add NaBH₄ (1.5 eq) in small portions.

  • Completion: Stir for an additional 2 hours at room temperature.

  • Workup: Quench by adding 1M NaOH (or water) to precipitate the titanium salts as a white TiO₂ solid. Filter the suspension through a pad of Celite, wash thoroughly with EtOAc, and extract the filtrate.

Section 4: Quantitative Data Summary

The table below summarizes the optimized parameters for overcoming the steric hindrance of 3-Fluoro-2-(neopentyloxy)aniline based on the desired transformation.

Coupling TypeRecommended ReagentsTemp (°C)Expected YieldPrimary Challenge Overcome
Amide Bond Acyl Chloride + DMAP25 - 6070 - 85%Poor nucleophilicity
Amide Bond HATU + DIPEA8060 - 80%Unreactive carboxylic acid
C-N Cross-Coupling Pd₂(dba)₃ + BrettPhos + NaOtBu10075 - 95%Slow reductive elimination
Reductive Amination Ti(OiPr)₄ (Step 1) then NaBH₄ (Step 2)2565 - 80%Stalled imine condensation

References

  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Journal of the American Chemical Society, 2008. URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Organic Process Research & Development, 2022. URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry, 1996. URL:[Link]

Sources

Troubleshooting

Preventing oxidation and degradation of 3-Fluoro-2-(neopentyloxy)aniline during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286274-36-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 3-Fluoro-2-(neopentyloxy)aniline (CAS: 1286274-36-9). Like many electron-rich aromatic amines, this compound is highly susceptible to oxidative degradation. This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the chemical integrity of your inventory during storage and handling.

Part 1: Mechanistic FAQ – Understanding Degradation

Q1: Why does my 3-Fluoro-2-(neopentyloxy)aniline turn brown or black during storage? A: Discoloration is a direct visual indicator of oxidative degradation. The lone pair of electrons on the primary amine nitrogen is highly reactive.1[1]. This intermediate rapidly oxidizes further into nitroso derivatives (typically yellow/orange) and eventually couples to form highly conjugated azo compounds or polymeric species, which appear dark brown or black. While the bulky neopentyloxy group provides some steric shielding, the aromatic ring remains sufficiently electron-rich to undergo auto-oxidation.

Q2: What are the critical environmental factors that accelerate this degradation? A:

  • Oxygen Exposure: The primary driver. Even trace oxygen in the headspace of a vial can initiate the radical cascade.

  • Photo-oxidation: UV and visible light lower the activation energy required for radical formation,2[2].

  • Transition Metals: Trace metals act as catalysts for oxidation.3[3].

  • Temperature: Elevated temperatures exponentially increase the reaction kinetics of the oxidation pathway.

Visualizing the Degradation Pathway

OxidationPathway A 3-Fluoro-2-(neopentyloxy)aniline (Colorless/Pale Liquid) B Aminium Radical Cation (Reactive Intermediate) A->B O2 / Light / Heat C Nitroso Derivative (Yellow/Orange) B->C Further Oxidation D Azo Compounds & Polymers (Dark Brown/Black) B->D Radical Coupling C->D Condensation

Radical-mediated oxidation pathway of substituted anilines leading to discoloration.

Part 2: Troubleshooting Guide

Issue 1: Reagent arrives clear but darkens after the first use.

  • Root Cause: Introduction of atmospheric oxygen and moisture upon breaking the factory seal.

  • Solution: Implement Schlenk line techniques or use a glovebox for all transfers.4[4] before resealing. Argon is highly recommended as it is denser than air and settles over the liquid more effectively than Nitrogen.

Issue 2: Inconsistent reaction yields when using older batches.

  • Root Cause: The presence of oxidized byproducts (nitroso/azo compounds) can interfere with downstream applications, such as transition-metal catalyzed cross-coupling reactions, by poisoning the catalyst or altering stoichiometry.

  • Solution: Verify purity via HPLC or GC before use. If the material has degraded, it must be purified using Protocol 2 (below) before proceeding.

Quantitative Data on Storage Conditions

The following table summarizes the causality and impact of various storage conditions on the stability of substituted anilines.

ParameterSub-optimal ConditionOptimal ConditionCausality & Impact
Atmosphere Ambient AirArgon / Nitrogen1[1].
Temperature Room Temp (20-25°C)Refrigerated (2-8°C)2[2].
Container Clear Glass / PlasticAmber Glass3[3].
Solvent Prep Untreated SolventsDegassed Solvents5[5].

Part 3: Self-Validating Experimental Protocols

To ensure trust and reproducibility, the following methodologies must be integrated into your laboratory's Standard Operating Procedures (SOPs).

Protocol 1: Inert Aliquoting and Storage

Objective: Prevent the introduction of oxygen during the handling of bulk 3-Fluoro-2-(neopentyloxy)aniline.

  • Preparation: Dry several amber glass vials with PTFE-lined caps in an oven at 120°C for 2 hours. Cool them in a desiccator.

  • Inerting: Transfer the vials to a glovebox filled with Argon, or use a Schlenk line to subject the vials to three vacuum/Argon cycles.

  • Transfer: Using a gas-tight syringe, transfer the required volume of the aniline into the pre-purged amber vials.

  • Sealing: Seal the vials tightly with the PTFE caps. Wrap the seal with Parafilm to prevent slow oxygen ingress over time.

  • Storage: Store the aliquots in a dedicated refrigerator at 2-8°C.

  • Validation Step: Leave one sealed aliquot at room temperature under ambient light for 48 hours. If the handled batch remains clear while an unpurged control darkens, your inerting technique is successful and validated.

Protocol 2: Recovery and Purification of Degraded Material

Objective: Remove oxidized polymeric byproducts from a darkened batch of 3-Fluoro-2-(neopentyloxy)aniline via acid-base extraction.

  • Dissolution: Dissolve the degraded aniline in an organic solvent (e.g., diethyl ether).

  • Acid Extraction: Transfer to a separatory funnel and extract with 1M aqueous Hydrochloric Acid (HCl). Causality: The primary amine protonates to form a water-soluble anilinium salt, moving into the aqueous layer. Uncharged polymeric/azo impurities remain in the organic layer.

  • Separation: Collect the aqueous layer. Wash the organic layer once more with 1M HCl and combine the aqueous extracts. Discard the dark organic layer.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) dropwise until the pH reaches 10-12. The solution will turn cloudy as the free aniline base regenerates.

  • Recovery: Extract the free aniline back into fresh diethyl ether (3x). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and remove the solvent under reduced pressure. Crucial:4[4].

  • Validation Step: To confirm the successful removal of oxidized species, spot the final recovered organic layer on a TLC plate alongside the original degraded sample. The purified aniline will elute as a single, clean spot under UV light, lacking the dark baseline streaking seen in the degraded sample.

Storage and Handling Workflow

StorageWorkflow Start Inspect 3-Fluoro-2-(neopentyloxy)aniline Check Visual Color Check Start->Check Decision Is the liquid dark/discolored? Check->Decision Purify Perform Acid-Base Extraction (Protocol 2) Decision->Purify Yes (Degraded) Store Aliquot under Argon in Amber Vials (Protocol 1) Decision->Store No (Pure) Purify->Store Temp Store at 2-8°C Store->Temp

Triage, purification, and storage workflow for maintaining aniline integrity.

References

  • Title: Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem Source: benchchem.com URL: 1

  • Title: Aniline: Packaging, storage, transportation Source: chemlongxing.com URL: 2

  • Title: Aniline - Hazardous Substance Fact Sheet Source: nj.gov URL: 3

  • Title: How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Source: researchgate.net URL: 4

  • Title: Preventing oxidation of the aniline group during complexation - Benchchem Source: benchchem.com URL: 5

Sources

Reference Data & Comparative Studies

Validation

Validating the Structural Integrity of 3-Fluoro-2-(neopentyloxy)aniline: A Comparative Guide to 1H and 13C NMR Chemical Shifts

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth validation of 3-Fl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth validation of 3-Fluoro-2-(neopentyloxy)aniline, a substituted aniline with potential applications in medicinal chemistry and materials science. By integrating predicted Nuclear Magnetic Resonance (NMR) data with experimental values from structurally analogous compounds, we offer a robust framework for spectral assignment and quality control.

Nuclear Magnetic Resonance spectroscopy is a primary and powerful method for the elucidation and verification of molecular structures in organic chemistry.[1][2] The chemical shifts observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule's connectivity and stereochemistry.[3] For a molecule such as 3-Fluoro-2-(neopentyloxy)aniline, the interplay of the electron-withdrawing fluorine atom, the bulky, electron-donating neopentyloxy group, and the activating amino group on the aniline ring creates a unique spectral signature.

This guide presents a comparative analysis, juxtaposing predicted ¹H and ¹³C NMR chemical shifts for 3-Fluoro-2-(neopentyloxy)aniline with established experimental data for related fluoroaniline and substituted aniline derivatives. This approach allows for a confident, albeit predictive, assignment of the target molecule's spectral features.

Predicted and Comparative NMR Spectral Data

The prediction of NMR spectra through computational methods, often employing Density Functional Theory (DFT) or specialized algorithms, has become a reliable tool in modern chemistry.[4][5] These predictions, when benchmarked against experimental data from similar structures, provide a high degree of confidence in structural assignments.[6]

¹H NMR Spectral Data Comparison

The predicted ¹H NMR spectrum of 3-Fluoro-2-(neopentyloxy)aniline is expected to show distinct signals for the aromatic protons, the protons of the neopentyloxy group, and the amino protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative, being influenced by the fluorine, amino, and alkoxy substituents.[7]

Proton Predicted Chemical Shift (δ, ppm) for 3-Fluoro-2-(neopentyloxy)aniline Comparative Experimental Data (ppm) for Analogous Compounds Multiplicity Expected Coupling Constants (J, Hz)
H-4~6.85 - 6.953-Fluoroaniline (H-4): 6.41[8]dddJ(H,H) ≈ 8.0, J(H,F) ≈ 11.0, J(H,H) ≈ 1.5
H-5~6.70 - 6.803-Fluoroaniline (H-5): 7.04[8]tJ(H,H) ≈ 8.0
H-6~6.60 - 6.703-Fluoroaniline (H-6): 6.37[8]dddJ(H,H) ≈ 8.0, J(H,H) ≈ 2.5, J(H,F) ≈ 2.5
-NH₂~3.60 - 4.00Aniline: 3.68[9]br s-
-OCH₂-~3.80 - 3.90s-
-C(CH₃)₃~1.00 - 1.10s-

Note: Predicted values are estimations based on substituent effects observed in analogous compounds. The solvent can influence the chemical shifts, particularly for the -NH₂ protons.[10][11] Experimental data for analogous compounds are sourced from publicly available spectra.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectrum will be characterized by signals for the six aromatic carbons, with their chemical shifts significantly influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.[12]

Carbon Predicted Chemical Shift (δ, ppm) for 3-Fluoro-2-(neopentyloxy)aniline Comparative Experimental Data (ppm) for Analogous Compounds Expected C-F Coupling (JCF, Hz)
C-1~145 - 147Aniline (C-1): 146.6[9]~5-10 (³JCF)
C-2~138 - 1402-Fluoroaniline (C-2): 151.9[13]~10-15 (²JCF)
C-3~150 - 153 (d)3-Fluoroaniline (C-3): 164.2~240-250 (¹JCF)
C-4~110 - 112 (d)3-Fluoroaniline (C-4): 110.3~2-5 (³JCF)
C-5~118 - 1203-Fluoroaniline (C-5): 130.4~10 (²JCF)
C-6~114 - 116 (d)3-Fluoroaniline (C-6): 106.1~2-5 (⁴JCF)
-OCH₂-~78 - 80
-C(CH₃)₃~32 - 34
-CH₃~26 - 28

Note: Predicted values are estimations. The characteristic carbon-fluorine coupling constants (J-coupling) are expected for the fluorinated aromatic ring.[12]

Causality of Experimental Choices and Substituent Effects

The selection of NMR spectroscopy for structural validation is predicated on its ability to provide detailed atomic-level information.[14] The chemical shifts observed are a direct consequence of the electronic environment of each nucleus.

  • Fluorine Substituent: As a highly electronegative atom, fluorine exerts a strong inductive electron-withdrawing effect, generally deshielding nearby nuclei (causing a downfield shift).[15] However, it also has a notable resonance effect, acting as a π-electron donor, which can lead to increased electron density (shielding) at the ortho and para positions. The large one-bond coupling constant (¹JCF) and smaller multi-bond couplings are characteristic and aid in signal assignment.[12][13]

  • Neopentyloxy Group: This bulky alkyl ether group is an electron-donating group through resonance via the oxygen atom's lone pairs, which tends to shield the ortho and para positions of the aromatic ring. The steric bulk of the neopentyl group may influence the conformation of the molecule, which can also affect chemical shifts.

  • Amino Group: The -NH₂ group is a strong activating, electron-donating group through resonance, leading to increased shielding (upfield shift) of the ortho and para carbons and protons.[16]

The interplay of these electronic and steric effects results in the predicted chemical shifts. For instance, the position of H-4 is influenced by the ortho-amino and meta-fluoro and meta-alkoxy groups, leading to a complex chemical shift prediction.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Massing the Sample: Accurately weigh 5-25 mg of 3-Fluoro-2-(neopentyloxy)aniline for ¹H NMR and 50-100 mg for ¹³C NMR.[17]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean, dry NMR tube.[18] The choice of solvent can affect chemical shifts, especially for protons involved in hydrogen bonding like the -NH₂ protons.[11]

  • Dissolution: Ensure complete dissolution of the sample. If necessary, gently warm or sonicate the sample vial before transferring the solution to the NMR tube.[17]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard, with its signal set to 0.00 ppm.[18] Many deuterated solvents are available with TMS already added.

NMR Spectrometer Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: A delay of 1-2 seconds between pulses.

    • Spectral Width: Typically -2 to 12 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: Several hundred to several thousand scans are often required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Spectral Width: Typically 0 to 220 ppm.

Validation Workflow

The process of validating the structure of 3-Fluoro-2-(neopentyloxy)aniline using NMR can be visualized as a systematic workflow.

G cluster_0 Data Acquisition cluster_1 Data Processing & Prediction cluster_2 Analysis & Validation SamplePrep Sample Preparation (5-25 mg in 0.6 mL CDCl3) H1_NMR 1H NMR Acquisition (400 MHz, 16 scans) SamplePrep->H1_NMR C13_NMR 13C NMR Acquisition (100 MHz, 1024 scans) SamplePrep->C13_NMR Processing Spectral Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing Comparison Compare Experimental vs. Predicted (Chemical Shifts, Multiplicity, J-Coupling) Processing->Comparison Prediction Predict 1H & 13C Spectra (Software/Database) Prediction->Comparison Assignment Final Spectral Assignment Comparison->Assignment Analog_Comp Compare with Analogous Compound Data Analog_Comp->Comparison Structure_Validation Structure Validated Assignment->Structure_Validation

NMR Structural Validation Workflow

This systematic process, from careful sample preparation to the final comparison with predicted and analogous data, ensures a high level of confidence in the structural assignment of 3-Fluoro-2-(neopentyloxy)aniline. By adhering to these principles and protocols, researchers can ensure the integrity of their chemical entities, a critical step in the journey of drug discovery and materials science innovation.

References

  • Chachaty, C., et al. (1976). ¹H, ¹³C, ¹⁴N, ¹⁹F Nuclear Magnetic Resonance Contact Shifts and Electron Spin Distribution in Aniline and Fluoroanilines. Journal of the American Chemical Society, 98(20), 6139-6145.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • NMR-Bio. (2025, May 23). NMR sample preparation guidelines. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Sharma, V., et al. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Royal Society of Chemistry.
  • Rowlands, J. B., et al. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy. Chemical Science.
  • Robinson, L. G., et al. (1970). Solvent effects on the internal proton chemical shifts of nitrobenzene, aniline and halobenzenes. Journal of Magnetic Resonance (1969), 2.
  • Patiny, L., & Godin, J. (2023). Validation case study: Matching NMR spectra to composition of the molecule.
  • Nicolaou, K. C., et al. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Kim, S., et al. (2022, November 24). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.
  • Lynch, B. M. (1967). Correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. Australian Journal of Chemistry, 20(8), 1655-1661.
  • Fischer, M., & Hackl, T. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Molecules, 28(22), 7654.
  • The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
  • Kanan, M. W., et al. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(43), 14427-14437.
  • Colson, A. C., et al. (2021, August 9). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11064-11076.
  • ResearchGate. (n.d.). Fig. 1 The ¹H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp.
  • ResearchGate. (n.d.). Table 1 from 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Gerig, J. T. (2001, July). Fluorine NMR. University of California, Santa Barbara.
  • Sinnaeve, D., et al. (2021, November 9). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 795-813.
  • Gowda, B. T., et al. (2001). ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • ChemRxiv. (n.d.). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • CAS. (n.d.). NMR Database for Faster Structural Data. SciFinder. Retrieved from [Link]

  • University of the West Indies. (n.d.). Tables For Organic Structure Analysis.
  • ChemicalBook. (n.d.). 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-(neopentyloxy)aniline | 1286274-36-9.
  • BenchChem. (2025, December). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals.
  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • National Institutes of Health. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts.
  • Gottlieb, H. E., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Taylor, J. S., & Deutsch, C. (1983). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 43(3), 261-267.
  • ChemicalBook. (n.d.). 3-Fluoroaniline(372-19-0) 1H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-(neopentyloxy)aniline.
  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the....
  • Journal of Fluorine Chemistry. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • CAS. (n.d.). SciFinder.

Sources

Validation

Comprehensive Comparison Guide: FTIR Functional Group Verification of 3-Fluoro-2-(neopentyloxy)aniline

Executive Summary In pharmaceutical development and fine chemical synthesis, the rapid and unambiguous verification of highly substituted aromatic intermediates is critical. 3-Fluoro-2-(neopentyloxy)aniline presents a un...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and fine chemical synthesis, the rapid and unambiguous verification of highly substituted aromatic intermediates is critical. 3-Fluoro-2-(neopentyloxy)aniline presents a unique analytical challenge due to the presence of four distinct structural motifs: a primary aromatic amine, an aryl fluoride, a sterically hindered neopentyloxy ether, and a 1,2,3-trisubstituted aromatic core.

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy against alternative analytical techniques for the structural verification of this compound. By analyzing the causality behind specific vibrational modes, this guide establishes a self-validating experimental protocol to isolate and verify each functional group.

Comparative Analysis: FTIR vs. Alternative Analytical Techniques

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational for absolute structural elucidation, Attenuated Total Reflectance FTIR (ATR-FTIR) offers superior throughput and specific sensitivity to highly polar functional groups. Table 1 objectively compares the performance of FTIR against alternative techniques for verifying the specific moieties of 3-Fluoro-2-(neopentyloxy)aniline.

Table 1: Analytical Technique Comparison for Functional Group Resolution
Analytical TechniquePrimary StrengthLimitationResolving Power for 3-Fluoro-2-(neopentyloxy)aniline
ATR-FTIR Instantaneous, non-destructive analysis of polar bonds.Cannot determine exact regiochemistry (connectivity).Excellent: Highly sensitive to the C-F stretch, N-H primary amine doublet, and C-O-C ether linkage.
Raman Spectroscopy Excellent for symmetric, non-polar bonds (e.g., aromatic C=C).Weak signal for polar bonds (C-F, C-O).Moderate: Good for the aromatic ring, but struggles to clearly resolve the critical ether and fluoro substituents.
¹H / ¹³C NMR Provides absolute atomic connectivity and regiochemistry.Requires deuterated solvents; longer acquisition times.Excellent: Distinctly resolves the tert-butyl equivalent singlet of the neopentyl group and C-F coupling constants.
GC-MS Determines exact molecular weight and fragmentation.Destructive; requires sample volatility.Good: Confirms the mass, but distinguishing isomeric ether/fluoro arrangements relies heavily on complex fragmentation analysis.

Mechanistic Breakdown of FTIR Spectral Signatures

The diagnostic power of FTIR lies in the physical causality of molecular vibrations. The absorption intensity is directly proportional to the change in the dipole moment during the vibration . Table 2 summarizes the expected quantitative data and the mechanistic reasoning behind each band.

Table 2: Key FTIR Absorption Bands and Causality
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Causality & Mechanistic Notes
Primary Amine (-NH₂) N-H Stretch (Asym / Sym)~3485 & ~3392Appears as a distinct doublet. The two N-H bonds couple to vibrate in-phase (symmetric) and out-of-phase (asymmetric)1[1].
Primary Amine (-NH₂) N-H Bend (Scissoring)~1620 - 1630Medium-strong band caused by the scissoring deformation of the NH₂ protons.
Neopentyl Core C-H Stretch (Aliphatic)2980 - 2850Strong absorption from the highly concentrated methyl groups of the tert-butyl-like moiety2[2].
Neopentyl Core C-H Bend (gem-dimethyl)~1395 & ~1365The steric bulk and symmetry of the quaternary carbon restrict bending modes, causing a characteristic "umbrella mode" doublet splitting.
Ether Linkage (Ar-O-R) C-O-C Stretch (Asym / Sym)~1275 & ~1050The highly polar C-O bonds create massive dipole shifts. The asymmetric stretch (~1275 cm⁻¹) is typically stronger than the symmetric stretch 3[3].
Aryl Fluoride (Ar-F) C-F Stretch~1245Fluorine's extreme electronegativity results in a very strong, sharp band in the fingerprint region, often overlapping slightly with the ether stretch1[1].

Self-Validating ATR-FTIR Experimental Protocol

To ensure data integrity, the following protocol incorporates internal self-validation checks to prevent false positives caused by contamination or detector saturation.

Step 1: Crystal Preparation and Background Validation

  • Clean the ATR diamond/ZnSe crystal using a lint-free wipe and volatile solvent (e.g., isopropanol or acetone).

  • Allow the solvent to evaporate completely.

  • Self-Validation Check 1: Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Ensure the baseline is flat and free of residual solvent peaks (e.g., no C-O stretch at ~1050 cm⁻¹ from isopropanol). This background will be automatically subtracted from the sample spectrum to negate atmospheric H₂O and CO₂.

Step 2: Sample Application

  • Place 1–2 mg of solid 3-Fluoro-2-(neopentyloxy)aniline directly onto the center of the ATR crystal.

  • Lower the pressure anvil until the clutch clicks.

  • Causality: Applying optimal pressure ensures intimate contact between the solid crystal lattice and the ATR element, which is required for the evanescent wave to penetrate the sample and achieve total internal reflection.

Step 3: Spectral Acquisition and System Suitability

  • Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Check 2 (Beer-Lambert Linearity): Inspect the maximum absorbance of the strongest peak (likely the C-F or C-O stretch). Ensure the absorbance value is between 0.2 and 0.8 AU. Values >1.0 AU indicate detector saturation, which causes peak broadening and shifts, invalidating the wavenumber assignments.

Step 4: Internal Reference Anchoring

  • Self-Validation Check 3: Before assigning substituent bands, verify the presence of the aromatic C=C stretching bands at ~1600 cm⁻¹ and ~1500 cm⁻¹. Because the aromatic ring is the structural backbone, confirming these peaks validates that the organic scaffold is intact before analyzing the highly variable fingerprint region.

Analytical Workflow Visualization

The following diagram illustrates the logical decision tree for verifying the functional groups of 3-Fluoro-2-(neopentyloxy)aniline using the acquired FTIR data.

G A ATR-FTIR Sample Prep B Spectral Acquisition (4000-400 cm⁻¹) A->B C High Frequency (3500-2800 cm⁻¹) B->C D Fingerprint Region (1500-1000 cm⁻¹) B->D E -NH₂ Doublet (~3485 & 3392 cm⁻¹) C->E F Neopentyl C-H (~2980-2850 cm⁻¹) C->F G Ar-F Stretch (~1245 cm⁻¹) D->G H Ar-O-R Ether Stretch (~1275 & 1050 cm⁻¹) D->H I Structural Verification Complete E->I F->I G->I H->I

ATR-FTIR functional group verification workflow for 3-Fluoro-2-(neopentyloxy)aniline.

References

  • Chemistry LibreTexts . "Infrared Spectroscopy Absorption Table." Available at: [Link]

  • Indonesian Journal of Science & Technology . "How to Read and Interpret FTIR Spectroscope of Organic Material." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-2-(neopentyloxy)aniline proper disposal procedures

As a Senior Application Scientist, I emphasize that the safe handling and disposal of halogenated aniline derivatives like 3-Fluoro-2-(neopentyloxy)aniline is not merely a regulatory compliance exercise—it is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that the safe handling and disposal of halogenated aniline derivatives like 3-Fluoro-2-(neopentyloxy)aniline is not merely a regulatory compliance exercise—it is a critical safeguard for laboratory personnel and the environment.

The presence of both a highly stable fluorine atom and a reactive aniline moiety dictates a highly specific disposal pathway. Improper disposal can lead to the release of toxic hydrofluoric acid (HF) gas, nitrogen oxides (NOx), and potentially lethal environmental contamination. This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management and destruction of this compound.

Chemical Identity & Quantitative Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative parameters that govern the destruction of this chemical. Halogenated anilines require extreme thermal conditions to break the C-F bonds safely.

Property / ParameterValue / SpecificationCausality / Operational Impact
Chemical Class Halogenated Aniline DerivativeDictates segregation from non-halogenated waste streams.
Primary Health Hazard Methemoglobinemia inducerRapid dermal absorption requires specialized PPE (neoprene/nitrile).
Required Incineration Temp. > 1100 °CNecessary to fully cleave the highly stable C-F bond [2].
Minimum Residence Time 2 secondsEnsures complete thermal destruction and prevents dioxin formation [2].
Combustion Byproducts CO₂, H₂O, HF, NOxMandates the use of caustic scrubbers on the incinerator exhaust [3].
Max On-Site Storage Time < 90 daysRegulatory limit for Large Quantity Generators (LQG) to prevent degradation.

Operational Safety & Handling Protocol

Every step in handling 3-Fluoro-2-(neopentyloxy)aniline must be designed to prevent exposure. Anilines are highly lipophilic and readily absorb through the skin, potentially causing methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, severely crippling the blood's oxygen-transport capacity [4].

  • Step 1: Establish the Engineering Control Zone.

    • Action: Conduct all transfers, dilutions, and waste packaging inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

    • Causality: This prevents the accumulation of toxic vapors. The continuous negative pressure ensures that any volatilized aniline is drawn away from the operator's breathing zone.

  • Step 2: Don Compound-Specific PPE.

    • Action: Wear heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and splash goggles.

    • Causality: Standard latex gloves are highly permeable to organic amines. Nitrile and neoprene provide a validated steric and chemical barrier against lipophilic aniline derivatives [4].

  • Step 3: Implement a Closed-System Transfer.

    • Action: Use dedicated, chemically inert glassware (e.g., borosilicate) or PTFE-lined equipment for handling. Avoid using reactive metals (like copper or brass alloys) which can form complexation products with anilines.

Waste Segregation & Storage Protocol

The most common and costly error in laboratory waste management is the commingling of halogenated and non-halogenated waste.

  • Step 1: Strict Segregation of Halogenated Waste.

    • Action: Place all 3-Fluoro-2-(neopentyloxy)aniline waste into a dedicated container explicitly labeled "Halogenated Organic Waste - Contains Fluorine."

    • Causality: Non-halogenated solvents are often sold as supplemental fuel for cement kilns. However, cement kilns lack the necessary environmental scrubbers to capture hydrohalic acids (like HF) and often do not reach the sustained temperatures required to destroy fluorinated compounds [1]. Mixing this chemical into a non-halogenated stream ruins the entire batch and violates EPA regulations.

  • Step 2: Secondary Containment & Venting.

    • Action: Store the primary High-Density Polyethylene (HDPE) waste carboy inside a secondary containment bin. Ensure the primary container utilizes a pressure-relieving vented cap.

    • Causality: Anilines can slowly oxidize or react with trace impurities over time, potentially generating gas. A vented cap prevents catastrophic pressure buildup and container rupture.

Proper Disposal Procedures (High-Temperature Incineration)

Because of the fluorine atom, 3-Fluoro-2-(neopentyloxy)aniline cannot be neutralized in-house or disposed of via standard solvent blending. It requires specialized thermal destruction.

  • Step 1: Waste Profiling and Manifesting.

    • Action: Complete a hazardous waste profile detailing the exact percentage of 3-Fluoro-2-(neopentyloxy)aniline. Assign the appropriate EPA hazardous waste codes (often characteristic toxic or F-listed if mixed with spent solvents).

    • Causality: Accurate profiling ensures the waste contractor routes the material to a facility equipped with a rotary kiln, rather than a standard fuel-blending site.

  • Step 2: High-Temperature Rotary Kiln Incineration.

    • Action: The licensed facility will inject the waste into a rotary kiln operating at temperatures exceeding 1100 °C (2012 °F) with a minimum gas residence time of 2 seconds [2].

    • Causality: The carbon-fluorine bond is one of the strongest in organic chemistry. Lower temperatures risk incomplete combustion, which can synthesize highly toxic fluorinated dioxins and furans. The 1100 °C threshold guarantees complete molecular disassembly.

  • Step 3: Caustic Scrubbing of Exhaust Gases.

    • Action: Post-combustion gases must be passed through a wet caustic scrubber (typically utilizing sodium hydroxide, NaOH).

    • Causality: The thermal destruction of fluoroanilines generates hydrofluoric acid (HF) and nitrogen oxides (NOx). The caustic scrubber neutralizes the HF into benign sodium fluoride (NaF) and water, preventing corrosive and toxic atmospheric emissions [3].

Spill Response & Decontamination Workflow

In the event of a localized spill, immediate and chemically sound intervention is required.

  • Step 1: Isolate and Evacuate. Immediately evacuate non-essential personnel and increase room ventilation.

  • Step 2: Apply Inert Absorbents. Cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial spill pad. Causality: Never use combustible materials like sawdust, as the high surface area combined with reactive organics can create a fire hazard.

  • Step 3: Chemical Decontamination. After sweeping up the bulk absorbent into a hazardous waste bag, wash the contaminated surface with a 5% acetic acid solution followed by a standard detergent. Causality: The mild acid helps protonate the residual aniline, converting it into a water-soluble anilinium salt, which is easily lifted by the detergent. Collect all rinsate as halogenated hazardous waste.

Disposal Workflow Visualization

WasteWorkflow Gen Waste Generation: 3-Fluoro-2-(neopentyloxy)aniline Seg Segregation: Isolate as Halogenated Organic Waste Gen->Seg Immediate Store Satellite Accumulation: Sealed, Vented, Secondary Containment Seg->Store Daily Trans Licensed Transport: EPA Manifested Store->Trans < 90 Days Inc High-Temp Incineration (>1100°C, 2s residence) Trans->Inc Transfer Scrub Caustic Scrubbing (Neutralize HF/NOx) Inc->Scrub Exhaust Gas Ash Landfill Disposal (Treated Ash) Inc->Ash Solid Residue

Workflow for the segregation and high-temperature destruction of halogenated aniline waste.

References

  • Most solvent waste from US academic labs ends up in the air. C&EN Global Enterprise / American Chemical Society (ACS). Available at:[Link]

  • Economic Study of Solvent Recycling and Treatment – Final Report. Environmental Protection Agency (EPA Ireland). Available at:[Link]

  • Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • 3-Chloroaniline | C6H6ClN | CID 7932. PubChem / National Institutes of Health (NIH). Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-(neopentyloxy)aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-2-(neopentyloxy)aniline
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